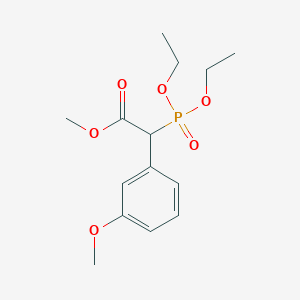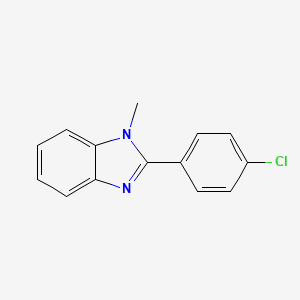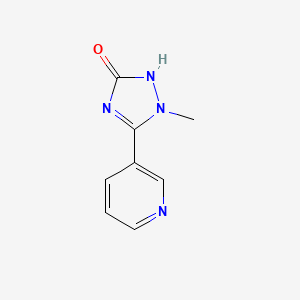
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one, also known as MPT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one also modulates the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity in the brain. Additionally, 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one also modulates the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity in the brain. Additionally, 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has also been found to exhibit potent activity against cancer cells and has neuroprotective effects. However, there are also some limitations to using 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various diseases. Additionally, the toxicity and pharmacokinetics of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one need to be studied further to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one. One area of research is to further elucidate its mechanism of action and its effects on various diseases. Another area of research is to study the toxicity and pharmacokinetics of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one in humans to determine its safety and efficacy as a therapeutic agent. Additionally, 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one could be modified to improve its potency and selectivity against cancer cells and other diseases. Finally, 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one could be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves the reaction of 3-amino pyridine with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has been studied for its potential applications as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and epilepsy. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has been studied as a potential anticonvulsant agent due to its ability to modulate the activity of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
2-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7(10-8(13)11-12)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPIKTVCDKISPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2566022.png)
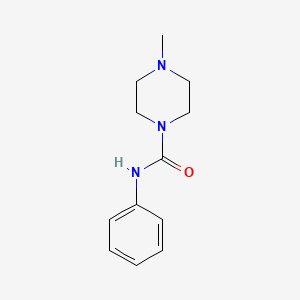
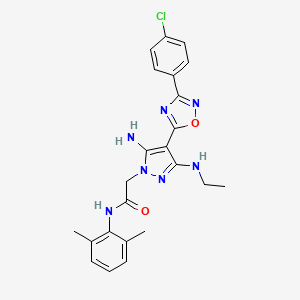
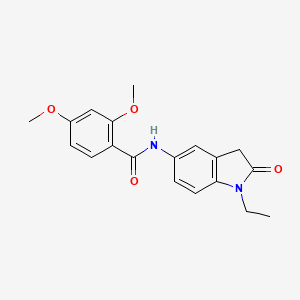
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2566027.png)
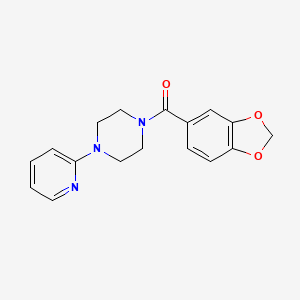
![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
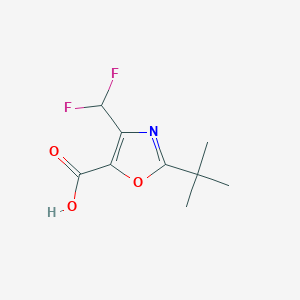
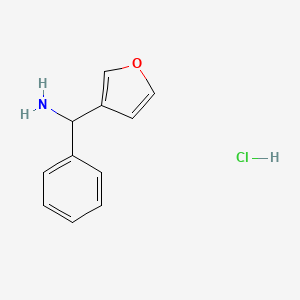
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)
